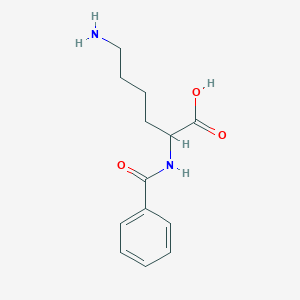
Bz-Arg-OEt.HCl
概要
説明
Bz-Arg-OEt.HCl, also known as N-α-Benzoyl-L-arginine ethyl ester hydrochloride, is an amino acid derivative widely used in biochemical research. It serves as a substrate for various proteases, including trypsin, thrombin, and kallikreins. This compound is particularly valuable in enzymatic studies due to its ability to form stable intermediates and its reactivity with nucleophiles .
作用機序
- The compound serves as a substrate for determining the esterase activities of various proteases, including plasmin, pancreatic and urinary kallikreins, thrombin, and trypsin. Additionally, it interacts with an acid carboxypeptidase from Aspergillus niger .
- In the specific case of Bz-Arg-OEt , the nucleophile Arg-NH₂ forms a peptide bond, releasing the dipeptide Bz-Arg-Arg-NH₂ (see reaction Scheme 1 below) :
Target of Action
Mode of Action
Bz-Arg-OEt+H₂O→Bz-Arg-Arg-NH₂+EtOH\text{Bz-Arg-OEt} + \text{H₂O} \rightarrow \text{Bz-Arg-Arg-NH₂} + \text{EtOH} Bz-Arg-OEt+H₂O→Bz-Arg-Arg-NH₂+EtOH
!Reaction Scheme 1
生化学分析
Biochemical Properties
Bz-Arg-OEt.HCl is a good substrate for determining the esterase activities of several enzymes such as plasmin, pancreatic and urinary kallikreins, thrombin, and trypsin, as well as an acid carboxypeptidase from Aspergillus niger . It interacts with these enzymes in a way that allows for the determination of their esterase activities . For boar acrosin, a Km of 5 · 10⁻⁵ M was determined .
Cellular Effects
The cellular effects of Ethyl N-Benzoyl-L-Argininate Hydrochloride are significant. It has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria, reducing 99% of the initial bacterial population after only 1 hour of contact . This reveals its potential use as an effective disinfectant .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to trypsin, forming an acyl intermediate which can be attacked by a nucleophile such as an amino-containing component or water . In this reaction, Arg-NH2 acts as a nucleophile forming a peptide bond where the dipeptide Bz-Arg-Arg-NH2 is formed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl N-Benzoyl-L-Argininate Hydrochloride have been observed over time. The compound has been used in peptide synthesis and hydrolysis reactions, with the resulting immobilizate being used over ten cycles with an activity retention of 90% in peptide synthesis reaction in 80% (v/v) ethanol and in hydrolysis reaction with an activity retention of 87% in buffered aqueous solution .
準備方法
Synthetic Routes and Reaction Conditions: Bz-Arg-OEt.HCl can be synthesized through the esterification of N-α-Benzoyl-L-arginine with ethanol in the presence of hydrochloric acid. The reaction typically involves dissolving N-α-Benzoyl-L-arginine in anhydrous ethanol, followed by the addition of hydrochloric acid. The mixture is then refluxed for several hours to yield the ethyl ester hydrochloride .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions: Bz-Arg-OEt.HCl undergoes various chemical reactions, including hydrolysis, amidation, and esterification. It is particularly reactive in the presence of nucleophiles, leading to the formation of peptide bonds .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous buffers, often catalyzed by enzymes like trypsin or papain.
Amidation: Typically performed with amines in the presence of a catalyst such as papain.
Esterification: Requires alcohols and acids under reflux conditions.
Major Products Formed:
Hydrolysis: Produces N-α-Benzoyl-L-arginine and ethanol.
Amidation: Forms N-α-Benzoyl-L-arginine amides.
Esterification: Yields various esters depending on the alcohol used.
科学的研究の応用
Bz-Arg-OEt.HCl is extensively used in scientific research, particularly in the fields of biochemistry and enzymology. Its applications include:
Enzyme Activity Assays: Used as a substrate to measure the activity of proteases like trypsin, thrombin, and kallikreins.
Peptide Synthesis: Serves as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Utilized in studying enzyme kinetics and mechanisms.
Pharmaceutical Research: Investigated for its potential in drug development and enzyme inhibition studies.
類似化合物との比較
N-α-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA): Another substrate for proteases, used in colorimetric assays.
N-α-Benzoyl-L-arginine amide (Bz-Arg-NH2): Used in peptide synthesis and enzyme studies.
Uniqueness: Bz-Arg-OEt.HCl is unique due to its ethyl ester group, which makes it more soluble in organic solvents compared to other similar compounds. This property enhances its utility in various biochemical assays and synthetic applications .
特性
IUPAC Name |
ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
971-21-1 (Parent) | |
| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2645-08-1, 16706-37-9 | |
| Record name | N-Benzoyl-L-arginine ethyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16706-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N2-benzoyl-L-argininate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















